molecular formula C17H15ClN2O3S B2574341 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 886948-38-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2574341
CAS RN: 886948-38-5
M. Wt: 362.83
InChI Key: PMWGHSVZSDKKRH-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Compounds with a benzothiazole ring have been found to exhibit a wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety in compounds has been associated with significant antitumor and cytotoxic activities . This compound, with its specific substitutions, could be investigated for its efficacy against certain cancer cell lines, potentially offering a new avenue for cancer treatment research.

Pharmaceutical Development: Anti-Inflammatory and Analgesic Effects

Thiophene, a core structure related to benzothiazole, exhibits a wide range of therapeutic properties, including anti-inflammatory and analgesic effects . The compound may serve as a lead molecule for the development of new drugs with improved pharmacological profiles for treating pain and inflammation.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. The compound’s structural features suggest it could be synthesized and tested for these biological activities, contributing to the search for new antimicrobial agents .

Material Science: Chemical Reaction Accelerators

The benzothiazole ring system is often used in material science, particularly as a component in chemical reaction accelerators. Research into the compound’s properties could lead to the development of novel catalysts or accelerators for industrial chemical processes .

Neuroprotective Drug Research

Compounds containing thiazole rings have shown neuroprotective properties. This compound could be explored for its potential role in the synthesis of drugs aimed at protecting neuronal health or treating neurodegenerative diseases .

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The structural attributes of this compound make it a candidate for antioxidant activity studies, which could lead to its application in preventing or treating diseases caused by oxidative damage .

Kinase Inhibition: Cancer and Inflammatory Diseases

Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. The benzothiazole and phenoxypropanamide components of the compound could be indicative of kinase inhibitory activity, warranting further investigation into its potential as a kinase inhibitor .

Estrogen Receptor Modulation

Some benzothiazole derivatives have been found to modulate estrogen receptors. This compound could be studied for its potential use in hormone-related therapies, particularly in conditions sensitive to estrogen levels .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its functional groups, benzothiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Research into benzothiazole derivatives is ongoing, with many studies focusing on their potential as therapeutic agents due to their wide range of biological activities . Future research may continue to explore the synthesis of new benzothiazole derivatives and their potential applications in medicine and other fields.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGHSVZSDKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide

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